N-Hexadecyl-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-2-hydroxypropanamide is an organic compound with the molecular formula C19H39NO2. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group, and the hydrogen atom of the hydroxyl group is replaced by a propyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecyl-2-hydroxypropanamide can be synthesized through the catalytic hydration of lactonitrile, which involves the conversion of lactonitrile to lactic acid, followed by the conversion of lactic acid to the corresponding carboxamide and secondary alcohol . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure the purity and consistency of the compound. These processes often include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and maximize the yield.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Hexadecyl-2-hydroxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of N-Hexadecyl-2-hydroxypropanamide involves its interaction with lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins and receptors. This can lead to changes in cell signaling pathways and membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanamide: A simpler analog with similar functional groups but lacking the long hexadecyl chain.
Cetyl palmitate: Another amphiphilic compound with similar applications in cosmetics and personal care products.
Uniqueness
N-Hexadecyl-2-hydroxypropanamide is unique due to its specific combination of a long hydrophobic hexadecyl chain and a hydrophilic hydroxyl group, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the modification of lipid bilayers .
Properties
CAS No. |
5323-53-5 |
---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-hexadecyl-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI Key |
SNUWGZLOWPBEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.